Ferulic Acid

Description

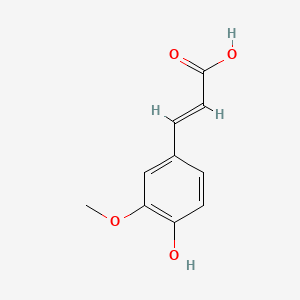

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Record name | ferulic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24276-84-4 (mono-hydrochloride salt) | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70892035 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000269 [mmHg] | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-98-4, 1135-24-6, 97274-61-8 | |

| Record name | trans-Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097274618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVM951ZWST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 171 °C | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Ferulic Acid

Phenylpropanoid Pathway and Ferulic Acid Biosynthesis

The biosynthesis of this compound in plants is intricately linked to the phenylpropanoid pathway, which begins with the deamination of aromatic amino acids researchgate.netnih.gov. This pathway serves as the primary route for the synthesis of various phenolic compounds, with this compound being a key intermediate in the formation of monolignols, the monomers of lignin (B12514952) wikipedia.org.

Initial Deamination of Phenylalanine and Tyrosine

The initial steps in the phenylpropanoid pathway involve the deamination of either L-phenylalanine or L-tyrosine researchgate.net. This crucial step is catalyzed by specific ammonia-lyase enzymes.

Phenylalanine Ammonia-Lyase (PAL) Activity

In most plants, the phenylpropanoid pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL). PAL catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid wikipedia.orgresearchgate.netresearchgate.net. This reaction is considered a key regulatory point in the pathway researchgate.netresearchgate.net.

Tyrosine Ammonia-Lyase (TAL) Activity

Some plants, particularly monocotyledonous species, can also utilize L-tyrosine as a starting substrate for the phenylpropanoid pathway wikipedia.org. Tyrosine ammonia-lyase (TAL) catalyzes the deamination of L-tyrosine, directly yielding p-coumaric acid researchgate.netwikipedia.orgresearchgate.net. In certain organisms like Escherichia coli, a proposed pathway for this compound biosynthesis starts with L-tyrosine being converted to 4-coumaric acid by tyrosine ammonia (B1221849) lyase wikipedia.org.

Cinnamate (B1238496) 4-Hydroxylase (C4H) and p-Coumaric Acid Formation

Following the formation of cinnamic acid by PAL, the next step involves the hydroxylation of the cinnamic acid molecule at the para position. This reaction is catalyzed by the enzyme cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase wikipedia.orgnih.govresearchgate.netnih.gov. C4H utilizes NADPH as a cofactor and converts cinnamic acid into p-coumaric acid researchgate.netontosight.aitaylorandfrancis.com. p-Coumaric acid is a central intermediate in the phenylpropanoid pathway and serves as a precursor for the synthesis of a wide variety of phenolic compounds nih.govresearchgate.net.

Two Main Sub-Pathways for this compound Synthesis

From p-coumaric acid, the biosynthesis of this compound can proceed through at least two main sub-pathways in plants wikipedia.orgnih.govresearchgate.net. These pathways involve different enzymatic steps leading to the methylation of a hydroxyl group.

Caffeic Acid 3-O-Methyltransferase (COMT) Pathway

One prominent sub-pathway for this compound synthesis involves the intermediate caffeic acid wikipedia.orgnih.govresearchgate.net. p-Coumaric acid is first hydroxylated at the meta position (position 3 on the phenyl ring) to form caffeic acid researchgate.net. This hydroxylation is catalyzed by p-coumarate 3-hydroxylase (C3H) researchgate.net. Subsequently, caffeic acid is methylated at the hydroxyl group at the 3-position by the enzyme caffeic acid 3-O-methyltransferase (COMT) wikipedia.orgresearchgate.netnih.govnih.govwikipedia.org. This methylation step, which requires S-adenosyl methionine (SAM) as a methyl donor, directly yields this compound researchgate.netwikipedia.org. Research has focused on engineering COMT for enhanced catalytic efficiency in converting caffeic acid to this compound nih.govresearcher.life. Studies in Angelica sinensis have identified AsCOMT as an enzyme involved in this pathway researchgate.net.

Another proposed pathway involves the conversion of caffeic acid to caffeoyl-CoA by 4-coumarate-CoA ligase (4CL), followed by methylation of caffeoyl-CoA to feruloyl-CoA by caffeoyl-CoA O-methyltransferase (CCoAOMT) frontiersin.org. Feruloyl-CoA can then be converted to this compound. While both COMT and CCoAOMT pathways exist, their relative contributions to this compound biosynthesis can vary depending on the plant species and tissue nih.govresearchgate.netpnas.org. For example, in Angelica sinensis, this compound biosynthesis might primarily depend on the CCOAMT pathway rather than the COMT pathway under certain conditions nih.gov.

Data Table: Key Enzymes and Substrates in this compound Biosynthesis

| Enzyme | Catalyzed Reaction | Substrate(s) | Product(s) | Pathway Step |

| Phenylalanine Ammonia-Lyase (PAL) | Deamination of L-Phenylalanine | L-Phenylalanine | Cinnamic acid | Initiation (via Phenylalanine) wikipedia.orgresearchgate.netresearchgate.net |

| Tyrosine Ammonia-Lyase (TAL) | Deamination of L-Tyrosine | L-Tyrosine | p-Coumaric acid | Initiation (via Tyrosine) researchgate.netwikipedia.orgresearchgate.net |

| Cinnamate 4-Hydroxylase (C4H) | Hydroxylation of Cinnamic acid | Cinnamic acid, NADPH | p-Coumaric acid | Intermediate step wikipedia.orgnih.govresearchgate.netnih.govontosight.aitaylorandfrancis.com |

| p-Coumarate 3-Hydroxylase (C3H) | Hydroxylation of p-Coumaric acid | p-Coumaric acid | Caffeic acid | COMT pathway intermediate researchgate.net |

| Caffeic Acid 3-O-Methyltransferase (COMT) | Methylation of Caffeic acid | Caffeic acid, S-adenosyl methionine | This compound | COMT pathway final step wikipedia.orgresearchgate.netnih.govnih.govwikipedia.org |

| 4-Coumarate-CoA Ligase (4CL) | Formation of CoA thioesters of hydroxycinnamic acids | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA | CCoAOMT pathway intermediate researchgate.netfrontiersin.org |

| Caffeoyl-CoA O-Methyltransferase (CCoAOMT) | Methylation of Caffeoyl-CoA | Caffeoyl-CoA, S-adenosyl methionine | Feruloyl-CoA | CCoAOMT pathway intermediate nih.govresearchgate.netfrontiersin.orgpnas.org |

p-Coumarate 3-Hydroxylase (C3H)

p-Coumarate 3-Hydroxylase (C3H), also known as coumaroyl shikimate 3′-hydroxylase (C3′H), is an enzyme involved in the hydroxylation of p-coumaric acid derivatives researchgate.netdntb.gov.ua. While initially thought to directly hydroxylate p-coumaric acid or its CoA ester, recent research indicates that C3H/C3′H primarily acts on p-coumaroyl shikimate, an intermediate formed by the action of Hydroxycinnamoyl Shikimate Transferase (HCT) dntb.gov.uanih.govresearchgate.net. This hydroxylation step converts p-coumaroyl shikimate to caffeoyl shikimate dntb.gov.uaresearchgate.net. C3H is a cytochrome P450 enzyme and is involved in the early steps of lignin biosynthesis researchgate.netnih.govuniprot.org. It has been identified as a cytosolic ascorbate (B8700270) peroxidase in Brachypodium distachyon and Arabidopsis thaliana, catalyzing the direct 3-hydroxylation of 4-coumarate to caffeate researchgate.netnih.gov.

Caffeoyl-CoA 3-O-Methyltransferase (CCOAMT) Pathway

The CCOAMT pathway is a significant route for this compound biosynthesis nih.govresearchgate.net. This pathway involves the conversion of p-coumaric acid to caffeoyl-CoA, followed by methylation to feruloyl-CoA nih.govresearchgate.netresearchgate.net.

4-Coumarate-CoA Ligase (4CL) is a key enzyme that catalyzes the formation of CoA thioesters of hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and this compound frontiersin.orgbiorxiv.orgpnas.org. This reaction involves the activation of the hydroxycinnamic acid with ATP to form an adenylate intermediate, followed by the transfer of the hydroxycinnamoyl group to CoA pnas.orgnih.gov. 4CL acts as a branch point enzyme in the phenylpropanoid pathway, channeling carbon flow towards various secondary metabolites, including those leading to this compound frontiersin.orgpnas.org. Different isoforms of 4CL exist in plants, exhibiting varying substrate specificities frontiersin.orgpnas.orgnih.gov. For instance, Arabidopsis thaliana 4CL isoform 1 (At4CL1) shows catalytic efficiency towards p-coumaric acid, this compound, and caffeic acid arabidopsis.org.

Hydroxycinnamoyl Shikimate Transferase (HCT) is an enzyme that plays a central role in the "esters" pathway to monolignols, which are precursors to lignin and include coniferyl alcohol, from which this compound can be derived dntb.gov.uaresearchgate.netresearchgate.net. HCT catalyzes the transfer of a hydroxycinnamoyl group from hydroxycinnamoyl-CoA to shikimic acid or quinic acid dntb.gov.uaresearchgate.netresearchgate.netjmb.or.kr. In the context of this compound biosynthesis, HCT converts p-coumaroyl-CoA to p-coumaroyl shikimate dntb.gov.uaresearchgate.net. This intermediate is then hydroxylated by C3H/C3′H to form caffeoyl shikimate dntb.gov.uaresearchgate.net. Subsequently, HCT can catalyze the conversion of caffeoyl shikimate to caffeoyl-CoA dntb.gov.uaresearchgate.netresearchgate.net.

Role of Cinnamoyl-CoA Reductase (CCR) and Coniferyl Aldehyde Dehydrogenase (CALDH)

Cinnamoyl-CoA Reductase (CCR) is the first committed enzyme in the monolignol biosynthetic pathway, catalyzing the reduction of hydroxycinnamoyl-CoA esters to their corresponding hydroxycinnamaldehydes pnas.orgoup.comfrontiersin.orgmdpi.com. CCR acts on substrates such as p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA, converting feruloyl-CoA to coniferyl aldehyde pnas.orgoup.comfrontiersin.org.

Coniferyl Aldehyde Dehydrogenase (CALDH), also known as Hydroxycinnamaldehyde Dehydrogenase (HCALDH), catalyzes the oxidation of coniferyl aldehyde to this compound bibliotekanauki.plnih.govlu.seresearchgate.netscielo.br. This reaction is NAD+ or NADP+-dependent nih.govlu.se. Studies have shown that CALDH activity is present in various plants and can synthesize this compound from coniferyl aldehyde nih.gov. This route suggests that this compound can be derived, at least in part, through the oxidation of coniferyl aldehyde nih.gov.

Regulation of this compound Biosynthesis in Plants

The biosynthesis of this compound in plants is a complex process subject to various regulatory mechanisms, including environmental and stress-induced modulation.

Environmental and Stress-Induced Modulation of Biosynthetic Pathways

Environmental factors and stress conditions significantly influence the phenylpropanoid pathway and, consequently, the biosynthesis and accumulation of this compound nih.govmdpi.comfrontiersin.org. Abiotic stresses such as drought, salt stress, and cool temperatures have been shown to modulate the expression levels of genes encoding enzymes involved in this compound biosynthesis nih.govfrontiersin.orgmdpi.com.

For example, cool temperatures have been observed to enhance the content of this compound in Angelica sinensis, which correlates with the upregulation of genes like PAL1, 4CLL4, 4CLL9, C3H, HCT, CCOAMT, and CCR nih.gov. This suggests that this compound biosynthesis in this plant under cool temperatures likely depends on the CCOAMT pathway nih.gov.

Drought stress can lead to significant reductions in various phenolic acids, including this compound, in some plant species like maize frontiersin.org. However, studies also indicate that this compound can play a role in plant stress response, including drought resistance mdpi.comresearchgate.netnih.gov. In Dendrobium sinense, drought stress markedly upregulates phenylpropanoid biosynthesis, with this compound identified as a pivotal metabolite for drought resistance mdpi.com. Exogenous application of this compound has been shown to improve plant growth and photosynthetic performance under stressful conditions, suggesting its role in mitigating stress fupress.netresearchgate.netnih.gov.

Salt stress has also been reported to decrease this compound content in plants like Chinese cabbage frontiersin.org. However, treatment with this compound can positively impact salt-stressed plants by increasing phenolic compound accumulation and photosynthetic performance nih.gov.

This compound is a ubiquitous phenolic compound found in the cell walls of various plants, including fruits, vegetables, cereals, and grains, particularly concentrated in bran wikipedia.orgresearchgate.net. It plays roles in plant cell wall rigidity by crosslinking lignin and polysaccharides, and is also involved in plant defense and resistance to stresses wikipedia.orgnih.govmdpi.com. Beyond its structural and protective functions in plants, this compound is recognized for its diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties researchgate.netmdpi.comresearchgate.net. This has led to its wide application in various industries, including medicine, food, and cosmetics mdpi.comresearchgate.net.

While extraction from plant sources is a traditional method for obtaining this compound, it can be costly and generate significant waste google.com. Chemical synthesis methods exist but often result in a mixture of isomers that require challenging separation google.com. Consequently, microbial biosynthesis has emerged as a promising, eco-friendly alternative for producing this compound researchgate.netgoogle.comnih.gov.

In plants, this compound is primarily biosynthesized through the shikimate pathway, starting from the amino acid phenylalanine researchgate.net. Phenylalanine is converted to 4-coumaric acid (p-coumaric acid) through the action of phenylalanine ammonia-lyase (PAL). Alternatively, tyrosine ammonia-lyase (TAL) can directly convert tyrosine to p-coumaric acid researchgate.net.

From p-coumaric acid, the pathway diverges into two main sub-pathways for this compound synthesis: the caffeic acid 3-O-methyltransferase (COMT) pathway and the caffeoyl-CoA 3-O-methyltransferase (CCOAMT) pathway researchgate.netnih.gov.

COMT Pathway: Involves enzymes such as cinnamate 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), and COMT nih.gov. C3H converts p-coumaric acid to caffeic acid, and then COMT methylates caffeic acid to form this compound wikipedia.orgnih.gov.

CCOAMT Pathway: Involves enzymes such as 4-coumarate-CoA ligase (4CL), hydroxycinnamoyl shikimate transferase (HCT), and CCOAMT researchgate.netnih.gov. This pathway leads to the formation of caffeoyl-CoA, which is then methylated by CCOAMT to feruloyl-CoA, and subsequently converted to this compound researchgate.net.

Some studies suggest that this compound biosynthesis in certain plants, like Angelica sinensis, may predominantly rely on the CCOAMT pathway rather than the COMT pathway researchgate.netnih.gov.

In microorganisms, this compound can also be biosynthesized or metabolized through various pathways. A proposed biosynthetic pathway in Escherichia coli involves the conversion of L-tyrosine to p-coumaric acid by tyrosine ammonia lyase, followed by hydroxylation to caffeic acid by Sam5, and then methylation to this compound by caffeic acid methyltransferase wikipedia.org. Microorganisms can also degrade this compound through multiple catabolic pathways, including non-β-oxidative deacetylation (CoA-dependent), β-oxidative deacetylation (CoA-dependent), non-oxidative decarboxylation, CoA-independent deacetylation, and a side-chain reductive pathway mdpi.comynu.edu.cnresearchgate.net. These degradation pathways can lead to the formation of various intermediates, such as vanillin (B372448) and vanillic acid mdpi.comynu.edu.cnmicrobiologyresearch.org.

Genetic and Enzymatic Regulation of this compound Production

The biosynthesis of this compound in plants is subject to complex genetic and enzymatic regulation, often influenced by environmental factors and developmental cues researchgate.netnih.gov. Genes encoding key enzymes in the phenylpropanoid pathway, which leads to this compound synthesis, are regulated at the transcriptional level researchgate.netresearchgate.net.

Gene Expression Analysis of Key Biosynthetic Enzymes

Studies involving gene expression analysis, such as quantitative PCR with reverse transcription (RT-qPCR), have investigated the regulation of genes involved in this compound biosynthesis researchgate.netresearchgate.net. For instance, in Angelica sinensis, exposure to cooler temperatures (15 °C) compared to normal temperatures (22 °C) led to enhanced expression levels of several genes related to this compound biosynthesis, including PAL1, 4CLL4, 4CLL9, HCT, C3H, CCOAMT, and CCR1. Conversely, the expression of 4CLL5, 4CLL7, and COMT1 was downregulated under cooler conditions nih.gov. These findings suggest that temperature plays a role in regulating the expression of genes involved in this compound synthesis in this plant researchgate.netnih.gov.

Enzymatic activity of the biosynthetic enzymes also plays a crucial regulatory role. For example, the activity of enzymes like PAL, C4H, and 4CL can be increased under certain stress conditions, leading to higher levels of phenolic compounds, including this compound precursors researchgate.net.

Engineered Biosynthesis of this compound in Microbial Systems

Metabolic engineering and synthetic biology approaches have been increasingly applied to engineer microbial systems for the efficient production of this compound nih.govacs.org. These strategies aim to reconstruct or enhance this compound biosynthetic pathways in suitable microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae nih.govnih.govsciepublish.com.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering strategies for enhancing this compound production in microbial systems involve several key aspects:

Pathway Reconstruction and Optimization: Introducing heterologous genes encoding enzymes from the this compound biosynthetic pathway into a microbial host. This typically involves genes like tal (tyrosine ammonia-lyase), sam5 (p-coumarate 3-hydroxylase), and comt (caffeic acid O-methyltransferase) google.comnih.gov. Optimizing the expression levels of these heterologous genes is crucial for maximizing flux through the pathway and improving this compound titer nih.govresearchgate.net. This can be achieved by tuning promoter strength and gene copy number researchgate.netnih.govresearchgate.net.

Host Strain Selection: Choosing a suitable microbial host is important. Studies have shown that different E. coli strains, such as JM109(DE3), can exhibit varying levels of this compound production researchgate.netnih.govresearchgate.net.

Modular Design: Artificially reconstructing the this compound pathway using modular designs has been explored to improve efficiency nih.gov. This can involve screening different E. coli lineages for efficient precursor synthesis and subsequent this compound production nih.gov.

Research has demonstrated successful engineered biosynthesis of this compound in E. coli. One study reported an engineered E. coli strain that produced 212 mg/L of this compound from L-tyrosine in flask fermentation, which was noted as a high yield for E. coli K-12 strains at the time researchgate.netnih.govresearchgate.net. Another study using modular designs achieved a this compound yield of 972.6 mg/L with 89.4% conversion in 48 hours in E. coli nih.gov.

Optimization of Cofactor Availability (e.g., NADPH)

The this compound biosynthetic pathway involves enzymes that require specific cofactors. For instance, p-coumarate 3-hydroxylase (Sam5) consumes NADPH during the conversion of p-coumaric acid to caffeic acid researchgate.netnih.govnih.gov. Therefore, optimizing the availability and regeneration of such cofactors, particularly NADPH, is a critical metabolic engineering strategy to improve this compound production nih.govnih.govfrontiersin.org.

Strategies to increase intracellular NADPH levels in engineered microbes include the overexpression of genes encoding NADPH regeneration enzymes researchgate.netnih.govnih.gov. Examples of such enzymes in E. coli include glucose-6-phosphate dehydrogenase (zwf), 6-phosphogluconate dehydrogenase (gnd), isocitrate dehydrogenase (icd), and pyridine (B92270) nucleotide transhydrogenase (pntAB) nih.govnih.gov. Overexpression of pntAB has been shown to supplement NADPH for the conversion of p-coumaric acid to caffeic acid in engineered E. coli strains for this compound biosynthesis researchgate.netnih.govresearchgate.netnih.gov. Optimizing cofactor regeneration can also be achieved by pulling the biosynthetic flux of pathways like the pentose (B10789219) phosphate (B84403) pathway frontiersin.org.

Utilizing Inexpensive Precursors in Engineered Systems

To make microbial production of this compound more economically viable, utilizing inexpensive and renewable precursors is a key consideration nih.govnih.govnrel.gov. While L-tyrosine can be used as a precursor in engineered E. coli google.comnih.gov, its cost can be a limiting factor.

Research is exploring the use of more abundant and cheaper carbon sources and byproducts as feedstocks for microbial this compound production. For example, spent coffee ground has been successfully utilized as an inexpensive precursor for this compound biosynthesis in engineered E. coli nih.gov. Additionally, this compound itself is abundant in agricultural byproducts like wheat bran and rice bran, primarily bound to lignocellulose wikipedia.orgmdpi.comnrel.gov. Enzymatic hydrolysis using enzymes like feruloyl esterases, xylanases, and arabinofuranosidases can release this compound from these inexpensive sources, making them potential feedstocks for further microbial conversion or serving as the direct product mdpi.comnih.govresearchgate.netnih.gov.

Data Tables

While the search results provide specific yield data points and gene expression fold changes, compiling comprehensive, interactive data tables directly from the snippets with sufficient detail (e.g., experimental conditions, strains) for a general article is challenging. However, the following table summarizes some key findings regarding engineered microbial production:

| Microbial Host | Precursor(s) Used | Key Engineering Strategies | This compound Titer/Yield | Reference |

| E. coli | L-tyrosine | Heterologous expression of tal, sam5, comt; Optimization of gene expression strength; Overexpression of pntAB | 212 mg/L | researchgate.netnih.govresearchgate.net |

| E. coli | Spent coffee ground | Modular design; Tyrosine transporter; Codon optimization; pCA symporter; FADH2 regeneration; Culture optimization | 972.6 mg/L (89.4% conversion) | nih.gov |

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 445858 nih.govuni.luiarc.frresearchgate.netmpg.de |

| Caffeic acid | 179 wikipedia.orgresearchgate.netnih.govnih.gov |

| 4-Coumaric acid | 637544 wikipedia.orgresearchgate.netnih.govnih.govnih.gov |

| L-Tyrosine | 145742 wikipedia.orgresearchgate.net |

| Phenylalanine | 614 researchgate.netnih.gov |

| Vanillin | 1183 ynu.edu.cnmicrobiologyresearch.orgnrel.govmdpi.com |

| Vanillic acid | 8468 mdpi.commicrobiologyresearch.org |

| 4-Vinylguaiacol | 6934 ynu.edu.cnmdpi.com |

| Dihydrothis compound | 643775 wikipedia.orgresearchgate.net |

While traditional methods of extracting this compound from plant biomass exist, they can be resource-intensive and produce considerable waste google.com. Chemical synthesis presents an alternative, but often yields isomeric mixtures that are difficult to separate google.com. Consequently, microbial biosynthesis is gaining traction as a more sustainable and environmentally friendly approach for this compound production researchgate.netgoogle.comnih.gov.

In plants, this compound is synthesized primarily via the shikimate pathway researchgate.net. This pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, which is subsequently converted to 4-coumaric acid (p-coumaric acid) researchgate.net. Alternatively, tyrosine ammonia-lyase (TAL) can directly convert tyrosine to p-coumaric acid researchgate.net.

From p-coumaric acid, the biosynthesis of this compound can proceed through two main sub-pathways: the caffeic acid 3-O-methyltransferase (COMT) pathway and the caffeoyl-CoA 3-O-methyltransferase (CCOAMT) pathway researchgate.netnih.gov. The COMT pathway involves the hydroxylation of p-coumaric acid to caffeic acid by p-coumarate 3-hydroxylase (C3H), followed by methylation of caffeic acid by COMT to yield this compound wikipedia.orgnih.govnih.gov. The CCOAMT pathway involves the conversion of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL), followed by the action of hydroxycinnamoyl shikimate transferase (HCT) and caffeoyl-CoA 3-O-methyltransferase (CCOAMT) researchgate.netnih.gov.

Microorganisms also exhibit diverse metabolic pathways involving this compound. Some microbes can synthesize this compound, while others are capable of degrading it wikipedia.orgmdpi.comynu.edu.cn. A proposed biosynthetic route in Escherichia coli involves the conversion of L-tyrosine to p-coumaric acid catalyzed by tyrosine ammonia lyase, followed by hydroxylation to caffeic acid by Sam5, and subsequent methylation to this compound by caffeic acid methyltransferase wikipedia.org. Microbial degradation of this compound can occur through several pathways, including CoA-dependent and CoA-independent routes, leading to various products such as vanillin and vanillic acid mdpi.comynu.edu.cnresearchgate.netmicrobiologyresearch.org.

Genetic and Enzymatic Regulation of this compound Production

The production of this compound in plants is tightly regulated at both the genetic and enzymatic levels, responding to developmental cues and environmental stimuli researchgate.netnih.gov. The expression of genes encoding enzymes within the phenylpropanoid pathway is a key point of control researchgate.netresearchgate.net.

Gene Expression Analysis of Key Biosynthetic Enzymes

Gene expression analysis techniques, such as quantitative PCR with reverse transcription (RT-qPCR), have been employed to study the regulatory mechanisms governing this compound biosynthesis researchgate.netresearchgate.net. Research on Angelica sinensis exposed to different temperatures revealed that cooler conditions (15 °C) led to increased expression of genes associated with this compound biosynthesis, including PAL1, 4CLL4, 4CLL9, HCT, C3H, CCOAMT, and CCR1 nih.gov. Conversely, the expression of 4CLL5, 4CLL7, and COMT1 was reduced at 15 °C compared to 22 °C nih.gov. These findings indicate that temperature significantly influences the transcriptional regulation of this compound biosynthetic genes in this plant researchgate.netnih.gov.

Enzymatic activity of the biosynthetic enzymes is also subject to regulation. For example, the activities of enzymes like PAL, C4H, and 4CL can be upregulated in response to stress, contributing to increased levels of phenolic compounds, including precursors to this compound researchgate.net.

Engineered Biosynthesis of this compound in Microbial Systems

Metabolic engineering and synthetic biology approaches offer promising avenues for the sustainable and efficient production of this compound using microbial cell factories nih.govacs.org. These strategies focus on designing and optimizing metabolic pathways in host microorganisms like Escherichia coli and Saccharomyces cerevisiae nih.govnih.govsciepublish.com.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering strategies for boosting this compound production in microbes encompass several key areas:

Reconstruction and Optimization of Biosynthetic Pathways: This involves introducing and expressing heterologous genes encoding the necessary enzymes for this compound synthesis in a chosen microbial host google.comnih.gov. Key enzymes typically include tyrosine ammonia-lyase (TAL), p-coumarate 3-hydroxylase (Sam5), and caffeic acid O-methyltransferase (COMT) google.comnih.gov. Optimizing the expression levels of these enzymes is crucial for maximizing metabolic flux towards this compound nih.govresearchgate.net. This optimization can be achieved by tuning genetic elements such as promoters and gene copy numbers researchgate.netnih.govresearchgate.net.

Selection of Suitable Host Strains: The choice of microbial host significantly impacts production efficiency. Different strains, even within the same species like E. coli, can exhibit varying capacities for this compound biosynthesis researchgate.netnih.govresearchgate.net.

Modular Pathway Design: Reconstructing biosynthetic pathways using modular approaches allows for systematic optimization of different pathway segments nih.gov. This can involve screening different microbial lineages to identify those most efficient at producing precursors and subsequently this compound nih.gov.

Significant progress has been made in engineering E. coli for this compound production. One study successfully engineered an E. coli strain that produced 212 mg/L of this compound from L-tyrosine in flask fermentation, which was considered a high yield for E. coli K-12 strains at the time researchgate.netnih.govresearchgate.net. Another study employing modular design strategies achieved a this compound yield of 972.6 mg/L with 89.4% conversion in E. coli within 48 hours nih.gov.

Optimization of Cofactor Availability (e.g., NADPH)

Enzymes involved in this compound biosynthesis often require specific cofactors for their activity. For example, p-coumarate 3-hydroxylase (Sam5), which converts p-coumaric acid to caffeic acid, utilizes NADPH researchgate.netnih.govnih.gov. Therefore, ensuring sufficient availability and efficient regeneration of essential cofactors like NADPH is a vital metabolic engineering strategy to enhance this compound production nih.govnih.govfrontiersin.org.

Strategies to increase intracellular NADPH levels in engineered microorganisms include the overexpression of genes encoding NADPH-regenerating enzymes researchgate.netnih.govnih.gov. In E. coli, examples include enzymes like pyridine nucleotide transhydrogenase (PntAB) researchgate.netnih.govnih.gov. Overexpression of pntAB has been shown to improve the supply of NADPH necessary for the conversion of p-coumaric acid to caffeic acid in engineered E. coli strains designed for this compound biosynthesis researchgate.netnih.govresearchgate.netnih.gov. Additionally, optimizing cofactor regeneration can involve manipulating metabolic pathways, such as the pentose phosphate pathway, to pull flux towards NADPH production frontiersin.org.

Utilizing Inexpensive Precursors in Engineered Systems

To enhance the economic feasibility of microbial this compound production, the utilization of inexpensive and readily available precursors is a key consideration nih.govnih.govnrel.gov. While L-tyrosine can serve as a precursor in engineered E. coli google.comnih.gov, its cost can be a limiting factor for large-scale production.

Research efforts are focused on utilizing more abundant and cost-effective carbon sources and agricultural byproducts as feedstocks for microbial this compound synthesis. Spent coffee ground, for instance, has been successfully used as an inexpensive precursor in engineered E. coli nih.gov. Agricultural residues like wheat bran and rice bran are rich sources of this compound, primarily in bound forms within lignocellulose wikipedia.orgmdpi.comnrel.gov. Enzymatic treatments using enzymes such as feruloyl esterases, xylanases, and arabinofuranosidases can effectively release this compound from these materials, making them valuable feedstocks for microbial conversion or as a source of the product itself mdpi.comnih.govresearchgate.netnih.gov.

Data Tables

| Microbial Host | Precursor(s) Used | Key Engineering Strategies | This compound Titer/Yield | Reference |

| E. coli | L-tyrosine | Heterologous expression of tal, sam5, comt; Optimization of gene expression strength (promoter/copy number); Overexpression of pntAB | 212 mg/L (flask fermentation) | researchgate.netnih.govresearchgate.net |

| E. coli | Spent coffee ground | Modular design; Tyrosine transporter; Heterologous codon adaptation; pCA symporter; FADH2 regeneration (in vivo); Culture condition optimization | 972.6 mg/L (89.4% conversion) | nih.gov |

Advanced Methodologies for Ferulic Acid Analysis and Quantification

Chromatographic Techniques for Ferulic Acid Analysis

Chromatographic techniques are essential for separating this compound from other compounds present in a sample matrix, allowing for its selective detection and quantification. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are prominent examples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique extensively applied for the analysis and quantification of this compound in diverse samples, including plant extracts, food products, and biological matrices creative-proteomics.comscielo.brnih.gov. Its ability to provide high resolution and sensitivity makes it suitable for complex samples.

Reverse phase HPLC (RP-HPLC) is the most common mode used for this compound analysis due to its polarity. Method development involves optimizing parameters such as the stationary phase (typically a C18 column), mobile phase composition, flow rate, temperature, and detection wavelength to achieve adequate separation and sensitivity for this compound researchgate.netscispace.comrjas.orgajol.inforesearchgate.net.

Validation of an RP-HPLC method for this compound is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) scielo.brscispace.comajol.info. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness scielo.brscispace.comrjas.orgajol.info.

Specificity: Ensuring that the method can accurately measure this compound in the presence of other components in the sample matrix, including potential degradation products scielo.brscispace.com.

Linearity: Demonstrating a proportional relationship between the this compound concentration and the detector response over a defined range scielo.brresearchgate.netrjas.orgajol.info. For example, a method showed linearity for this compound in the range of 10.0-70.0 μg/mL with a correlation coefficient >0.999 researchgate.net. Another method demonstrated linearity in the range of 2–10 µg/mL with a regression coefficient of 0.9967 ajol.info. A wider range of 200 to 7000 ng/ml with a correlation coefficient r²=0.996 has also been reported nih.gov.

Accuracy: Assessing the closeness of the measured values to the true concentration of this compound. This is often evaluated through recovery studies by adding known amounts of this compound to samples and measuring the percentage recovered scielo.brrjas.orgajol.info. Recovery rates for this compound have been reported between 102.64% and 109.44% ajol.info, and between 101.06% and 102.10% scielo.br.

Precision: Evaluating the repeatability and intermediate precision of the method. This is typically expressed as relative standard deviation (RSD) scielo.br.

LOD and LOQ: Determining the lowest concentration of this compound that can be detected (LOD) and reliably quantified (LOQ) scielo.brrjas.org. Reported LOD and LOQ values for this compound include 0.00456 and 0.013819 mg/mL, respectively rjas.org, and 102 ng/mL and 310 ng/mL scielo.br.

Robustness: Examining the ability of the method to remain unaffected by small, deliberate variations in method parameters scielo.brrjas.org.

Several studies have reported specific RP-HPLC conditions for this compound analysis. For instance, a method used a C18 column with a mobile phase of methanol (B129727) and water pH 3.0 (48:52 v/v) at a flow rate of 1.0 mL/min, detected at 320 nm researchgate.netscispace.comresearchgate.net. Another method employed acetonitrile (B52724) and 0.5% acetic acid (37:63, v/v) as the mobile phase at 1 mL/min, with detection at 320 nm scielo.br. A method for simultaneous determination of multiple phenolic acids, including this compound, used a C18 column and a gradient elution with acetonitrile and 0.5% acetic acid aqueous solution, detected at multiple wavelengths including 320 nm rsc.org.

Photodiode Array (PDA) detection is commonly coupled with HPLC for this compound analysis scielo.brresearchgate.netscispace.comajol.info. A PDA detector allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, providing valuable information for peak identification, purity assessment, and quantification creative-proteomics.comrsc.org. This compound exhibits strong absorbance in the UV region, typically with a maximum around 320-323 nm, which is the wavelength often used for detection creative-proteomics.comscielo.brresearchgate.netscispace.comajol.inforesearchgate.net. Using a PDA detector helps confirm the identity of the this compound peak by comparing its UV spectrum to that of a standard rsc.org.

Quantifying this compound in complex matrices such as plant extracts, food products, and biological samples presents challenges due to the presence of interfering compounds creative-proteomics.comresearchgate.netrjas.org. Sample preparation steps, including extraction and clean-up, are crucial to isolate this compound and minimize matrix effects creative-proteomics.comnih.govjfda-online.com. Various extraction protocols have been developed, with efficiency depending on the matrix and the form of this compound (free or conjugated) jfda-online.com. RP-HPLC, coupled with sensitive detectors like PDA, is well-suited for quantifying this compound in these complex samples after appropriate sample preparation creative-proteomics.comresearchgate.netrjas.org. Methods have been developed and validated for quantifying this compound in matrices such as polymeric microparticles, herbal formulations, and plant extracts researchgate.netscispace.comrjas.orgnih.gov.

HPLC coupled with UV/Vis detection is a standard and widely used technique for the determination of this compound rjas.orgajol.infoagriculturejournals.czdiva-portal.org. UV/Vis detectors measure the absorbance of the eluent at specific wavelengths, allowing for the quantification of compounds that absorb in the UV-Vis range, such as this compound rjas.orgajol.infoagriculturejournals.cz. While a standard UV-Vis detector measures absorbance at a single or a few wavelengths, a PDA detector (as discussed in section 3.1.1.2) is a type of UV-Vis detector that provides a full spectrum. The choice of detection wavelength is critical for sensitivity and selectivity, with 320 nm being a common choice for this compound scielo.brresearchgate.netscispace.comajol.inforesearchgate.net. HPLC-UV/Vis methods have been developed and validated for quantifying this compound in various matrices, including sugar beet pulp and cereal grains agriculturejournals.czdiva-portal.org.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique used for the analysis and quantification of this compound, particularly in plant extracts and herbal formulations researchgate.netscispace.comijper.orge3s-conferences.orgorientjchem.org. HPTLC offers advantages such as simultaneous analysis of multiple samples on a single plate, lower solvent consumption compared to HPLC, and relatively simple sample preparation ijper.orge3s-conferences.org.

In HPTLC, this compound is separated on a stationary phase (typically silica (B1680970) gel on an aluminum plate) using a mobile phase system ijper.org. After development, the plate is scanned densitometrically at a specific wavelength (often around 319-320 nm) to quantify the separated this compound spot ijper.orgorientjchem.org. Method development involves optimizing the stationary phase, mobile phase composition, and detection parameters ijper.org.

Validation of HPTLC methods for this compound includes parameters similar to HPLC, such as linearity, accuracy, and precision ijper.org. For example, an HPTLC method for this compound in Ferula asafoetida showed linearity in the range of 200 ng/spot – 700 ng/spot with a correlation coefficient r² = 0.989 and an Rf value of 0.48 ± 0.02 ijper.org. HPTLC methods have been reported for the determination of this compound in matrices like Ferula asafoetida and foxtail millet ijper.orge3s-conferences.orgorientjchem.org. The method is considered economical due to low mobile phase consumption and minimal sample clean-up e3s-conferences.org.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis and identification of this compound. creative-proteomics.comnih.govresearchgate.net GC-MS allows for the separation of this compound from other compounds in a sample and provides structural information through mass spectral analysis. nih.gov A minor drawback of GC-MS compared to HPLC is the necessity of a derivatization step to enhance the volatility and thermal stability of this compound. nih.gov However, GC-MS offers advantages such as the simultaneous, complete, and high-resolution separation of geometric isomers (cis- and trans-ferulic acid) in a single run, along with sensitive detection and unambiguous identification and quantification. nih.gov

Studies have utilized GC-MS to analyze phenolic compounds, including this compound, in various plant extracts. researchgate.net A validated stability-indicating GC-MS method has been developed for the determination of trans-ferulic acid and its degradation products, confirming cis-ferulic acid as a primary degradation product. nih.govresearchgate.net This method demonstrated linearity over a concentration range of 1 to 100 mg L⁻¹, with correlation coefficients above 0.999. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for trans-ferulic acid were reported as 0.15 mg L⁻¹ and 0.50 mg L⁻¹, respectively. nih.govresearchgate.net

Spectrophotometric Methods for this compound Quantification

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, are widely used for the quantification of this compound due to its characteristic absorption in the UV region. myskinrecipes.commyskinrecipes.comresearchgate.net

UV-Visible Spectrophotometry

UV-Vis spectrophotometry measures the absorbance of this compound solutions at specific wavelengths to determine its concentration. myskinrecipes.commyskinrecipes.com this compound typically exhibits a maximum absorption peak in the range of 310-340 nm, often cited around 320 nm. myskinrecipes.comresearchgate.net A general protocol involves preparing standard solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring their absorbance at the characteristic wavelength using a UV-Vis spectrophotometer. myskinrecipes.commyskinrecipes.com A standard curve is then generated by plotting absorbance against known concentrations. myskinrecipes.commyskinrecipes.com Sample solutions are prepared, and their this compound concentration is determined by comparing their absorbance to the standard curve. myskinrecipes.commyskinrecipes.com UV-Vis spectrophotometry is considered simple, rapid, and cost-effective for the determination of this compound. nanobioletters.com It has been applied for the simultaneous determination of this compound with other compounds in combination formulations. nanobioletters.com

Sample Preparation and Extraction Methodologies

The efficient extraction of this compound from natural sources is critical for accurate analysis, especially considering its presence in different forms within plant cell walls. mdpi.comnih.gov Various extraction and sample preparation methodologies are employed depending on the matrix and the target form of this compound (free, conjugated, or bound).

Alkaline Hydrolysis for Total this compound Content

Alkaline hydrolysis is a common method used to release esterified this compound from the plant cell wall matrix, allowing for the determination of total this compound content. mdpi.comnih.govmeral.edu.mmmendelnet.cz This process involves treating the plant material with an alkaline solution (e.g., NaOH) which cleaves the ester bonds linking this compound to polysaccharides and lignins. mdpi.comnih.govmeral.edu.mm The conditions for alkaline hydrolysis, such as NaOH concentration, temperature, and time, can influence the efficiency of this compound release. mendelnet.czitjfs.comresearchgate.net Studies have investigated the optimization of these parameters for various sources like wheat bran and sugarcane bagasse. meral.edu.mmmendelnet.czitjfs.com For instance, alkaline hydrolysis using 0.5 M NaOH at 50°C has been used to extract this compound from grain processing waste. mendelnet.cz Another study on sugarcane bagasse used 1 M NaOH at 60°C for 4 hours for total hydrolysis. meral.edu.mm Alkaline hydrolysis has been shown to effectively release a significant portion of this compound from lignocellulosic materials. mdpi.com

Optimization of Extraction Yields from Natural Sources

Optimizing extraction yields of this compound from natural sources involves considering factors such as solvent type, temperature, extraction time, and solid-to-liquid ratio. mdpi.comnih.gov Mathematical and statistical methods, such as response surface methodology (RSM), are often employed to determine the optimal extraction conditions. mdpi.comnih.govresearchgate.netcore.ac.uk

Different solvents can be used for extraction depending on the form of this compound. Free and ester forms can be directly extracted using pressurized hot water or aqueous ethanol solutions. mdpi.com For instance, 80% methanol has been used for microwave-assisted extraction of this compound from tomatoes. mdpi.com

Research findings highlight the impact of various parameters on extraction efficiency:

Solvent: Ethanol (60%) has been found suitable for successful extraction of this compound. nih.gov

Temperature and Time: Elevated temperatures and longer extraction times can enhance extraction yields. core.ac.uk Pressurized water at 200°C for 3.5 minutes extracted 17% of the free form of this compound from destarched wheat bran. mdpi.com

Alkaline Concentration: While alkaline hydrolysis is effective, severe alkali concentrations can negatively impact this compound content. itjfs.com Optimal NaOH concentrations have been determined for specific sources. itjfs.comresearchgate.net

Solid-to-Liquid Ratio: Studies have shown that the solid-to-liquid ratio can influence the amount of this compound released. researchgate.net

Pre-treatment: Soaking materials like sugar beet pulp in water prior to alkaline extraction can remove residual sugars and enhance the quality of the extracted this compound. meral.edu.mmitjfs.com

Data from studies on optimizing extraction yields can be presented in tables to show the effect of different parameters on the amount of this compound extracted. For example, studies on barley varieties showed varying concentrations of this compound after alkaline hydrolysis, ranging from 359 to 624 µg/g dry weight. nih.gov Mechanical fractionation of barley grains indicated that the majority of this compound is concentrated in the husk and outer layers. nih.gov

Here is an example of how data on this compound content in different barley fractions after alkaline hydrolysis could be presented:

| Barley Fraction | This compound Content (% of total) |

| F1 (Husk/Outer Layers) | 77.7 - 82.3 nih.gov |

| F2 (Intermediate) | Lower content nih.gov |

| F3 (Endosperm) | 1.2 - 1.9 nih.gov |

Optimization studies using RSM on wheat bran extraction have shown that the initial weight of wheat bran had a statistically significant effect on this compound yields, while the effects of NaOH concentration and hydrolysis temperature were less significant. mendelnet.cz

Validation Parameters for Analytical Methods

Validation of analytical methods for this compound quantification is essential to ensure their reliability, accuracy, and precision. nanobioletters.commdpi.comnih.govnih.gov According to guidelines such as those from the International Conference on Harmonization (ICH), method validation typically includes evaluating parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nanobioletters.commdpi.comnih.govnih.govscribd.com

Specificity: Ensures that the method accurately measures this compound without interference from other components in the sample matrix. nanobioletters.com

Linearity and Range: Demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. nih.govnanobioletters.commdpi.comnih.govnih.gov For example, a validated HPLC-UV method for this compound in coffee extracts showed linearity over a specific concentration range with a high correlation coefficient (r²). mdpi.comresearchgate.net Another UV spectrophotometry method showed linear responses for this compound in the range of 1–10 µg/ml. nanobioletters.com A validated GC-MS method for trans-ferulic acid was linear from 1 to 100 mg L⁻¹ with r² > 0.999. nih.govresearchgate.net

Accuracy: Assesses how close the experimental results are to the true value. mdpi.comnih.gov Recovery studies are often performed by adding known amounts of this compound to samples and measuring the percentage recovered. nih.gov

Precision: Evaluates the agreement among individual test results when the method is applied repeatedly. mdpi.comnih.gov This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). mdpi.comnih.gov Relative standard deviation (RSD) is commonly used to express precision. mdpi.comnih.gov For a validated HPLC-UV method, the coefficient of variation values for this compound precision were within acceptable limits. mdpi.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. nih.govmdpi.comnih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. nih.govmdpi.comnih.gov Reported LOD and LOQ values for this compound vary depending on the analytical technique and matrix. nih.govmdpi.comnih.gov

Robustness: Evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. mdpi.com

Data from validation studies can be presented in tables summarizing the results for each parameter, including linearity range, correlation coefficient, LOD, LOQ, accuracy (recovery %), and precision (RSD %). mdpi.comnih.gov

Here is an example of how validation parameters for a this compound analytical method might be presented:

| Validation Parameter | Result/Range | Criteria (Example based on ICH) |

| Linearity Range | 1 - 10 µg/ml nanobioletters.com | Appropriate range |

| Correlation Coefficient (r²) | > 0.999 nih.govresearchgate.net or 0.996 nih.gov | ≥ 0.995 or 0.999 |

| Accuracy (% Recovery) | 103.13 - 104.14% nih.gov | Typically 98-102% |

| Precision (% RSD) | < 2% mdpi.comnih.gov | Typically ≤ 2% or 5% |

| LOD | 0.15 mg L⁻¹ nih.govresearchgate.net or 105 ng/ml nih.gov | Signal-to-noise ratio (S/N) ≥ 3 |

| LOQ | 0.50 mg L⁻¹ nih.govresearchgate.net or 353 ng/ml nih.gov | Signal-to-noise ratio (S/N) ≥ 10 |

Validated methods, such as HPLC-UV and UV spectrophotometry, have been successfully applied for the quantification of this compound in various samples, including coffee extracts and pharmaceutical formulations. nanobioletters.commdpi.comnih.gov

Linearity, Accuracy, Precision, and Robustness

Method validation for this compound analysis typically involves assessing linearity, accuracy, precision, and robustness.

Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. This is often evaluated by analyzing a series of standard solutions at different concentrations and constructing a calibration curve. A good linear relationship is indicated by a high correlation coefficient (r²). For instance, an HPLC method for this compound estimation in asafoetida showed a good linear relationship with an r² value of 0.996 in the concentration range of 200 to 7000 ng/mL. nih.gov Another validated HPLC-PDA method for this compound quantification in nanoparticles demonstrated linearity in the range of 10 to 100 µg/mL with a correlation coefficient of 0.999. scielo.br A UV spectrophotometric method for simultaneous estimation of this compound showed linear responses in the range of 1–10 µg/mL. nanobioletters.comnanobioletters.com An HPLC-DAD method for determining this compound in microparticles exhibited a linear calibration curve in the range of 10.0–70.0 µg/mL with a correlation coefficient greater than 0.999. scispace.comresearchgate.net A validated HPLC-UV method for this compound in a cold cream showed linearity with r² ≥ 0.998. mdpi.com

Accuracy refers to the closeness of the results obtained by the method to the true value. It is often assessed by performing recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage of the added analyte recovered is determined. For the HPLC method used for asafoetida, the recovery of this compound was in the range of 103.13-104.14% with a % RSD less than 2%. nih.gov An HPLC-PDA method for this compound in nanoparticles showed recovery between 101.06% and 102.10%. scielo.br Accuracy for a UV spectrophotometric method was reported as 99.4% and 101.02% for this compound and imipramine, respectively. benthamscience.com Recovery rates between 99.02% and 100.73% were reported for an HPLC-DAD method for this compound in polymeric microparticles. scispace.comresearchgate.net An HPLC-UV method for this compound in cold cream showed accuracy (% recovery) between 97.1% and 101.9% and also 98.5% and 102.9% from sample processing, with %RSD < 2%. mdpi.com

Precision assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It can be evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). For the HPLC method for asafoetida, the % RSD for repeatability of sample application was 0.638% and 0.535%, while inter-day and intra-day precision showed % RSD less than 2%. nih.gov An HPLC-PDA method for this compound in nanoparticles was reported as precise based on intra- and inter-day relative standard deviation values less than 3.20%. scielo.br For the HPTLC method, the % RSD for repeatability was 0.98% and 0.865%, and inter-day and intra-day variation was less than 2%. ijper.org Precision for an HPLC-DAD method for this compound in microparticles was demonstrated by a relative standard deviation lower than 2.0% for both intra-day and inter-day analyses. scispace.comresearchgate.net

Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This demonstrates the reliability of the method during normal usage. Robustness was demonstrated for an HPLC-PDA method for this compound in nanoparticles by considering changes in mobile phase proportion. scielo.br An HPLC-DAD method for this compound in microparticles also included robustness testing as per ICH guidelines. scispace.comresearchgate.net

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected, though not necessarily quantified accurately. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with acceptable accuracy and precision. These limits are typically calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.netijper.org

For the HPLC method developed for asafoetida, the LOD and LOQ were found to be 105 ng/mL and 353 ng/mL, respectively. nih.gov An HPLC-PDA method for this compound in nanoparticles presented an LOD of 102 ng/mL and an LOQ of 310 ng/mL. scielo.br For an HPTLC method, the LOD was determined to be 56 ng/spot and the LOQ was 164 ng/spot. ijper.org A validated HPLC method for this compound in Chinese Angelica reported an LOD of 4.5 µg/g and an LOQ of 13.8 µg/g for free this compound, and an LOD of 5.8 µg/g and an LOQ of 18.5 µg/g for total available this compound. jfda-online.com LOD and LOQ were also evaluated for UV spectrophotometric methods nanobioletters.comnanobioletters.com and HPLC-DAD methods for this compound in microparticles scispace.comresearchgate.net.

Pharmacokinetics and Pharmacodynamics of Ferulic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies have investigated the ADME of ferulic acid in various models. In rats, this compound has been shown to be absorbed from both the stomach and the jejunum. phypha.ir A significant portion of this compound can disappear from the stomach within 25 minutes, with recovery in gastric mucosa, blood, bile, and urine, suggesting rapid gastric absorption. phypha.ir Perfusion studies in isolated rat intestine also indicated quick disappearance from the jejunum, with a lesser extent from the ileum. phypha.ir The efficient absorption rate is supported by the low percentage (0.5–0.8%) of ingested this compound found in rat feces. phypha.ir

Following intravenous administration in rats, this compound rapidly disappears from blood circulation within 15 minutes. jbtr.or.krkoreamed.org this compound is primarily distributed to the liver and kidney after intravenous administration. jbtr.or.krkoreamed.org Concentrations in most other tissues were below 1.0 µg/g tissue 2 hours post-administration. jbtr.or.kr Excretion occurs via both bile and urine. jbtr.or.krkoreamed.org The cumulative amount excreted in bile after 2 hours was comparable to that in urine after 72 hours, indicating significant excretion through both pathways. jbtr.or.krkoreamed.org

Bioavailability Challenges and Enhancement Strategies

Despite its potential, the clinical application of this compound is limited by its poor bioavailability. nih.govresearchgate.net

Factors Limiting Oral Bioavailability

Several factors contribute to the limited oral bioavailability of this compound. These include low aqueous solubility and limited absorption in the gastrointestinal tract. nih.gov this compound is classified as a BCS Class IV drug due to its low solubility and poor permeability. tandfonline.com Rapid metabolism in the liver and quick elimination from the body also reduce systemic bioavailability. nih.gov Furthermore, this compound can be degraded in the acidic environment of the stomach and by enzymes in the gastrointestinal tract. nih.gov Its poor permeability across biological membranes also hinders its ability to reach target sites. nih.gov Variability in absorption can also occur due to factors such as diet, health status, and individual differences in metabolism. nih.gov When this compound is bound to indigestible polysaccharides in plant cell walls, such as arabinoxylans, its bioavailability is further limited due to poor intrinsic dissolution rate. mdpi.comnih.gov For instance, wheat this compound has shown low bioaccessibility (< 1%), although this was higher (∼60%) when free this compound was added to flour. nih.gov

Metabolism of this compound: Glucuronidation and Sulfation

This compound undergoes extensive presystemic metabolism, primarily in the liver. caldic.com The main metabolic pathways involve conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation). caldic.comnih.govjst.go.jp Glucuronide and sulfoglucuronide conjugates are the most abundant metabolites found in plasma, with a low percentage of unmodified this compound remaining. caldic.com In humans, phase II conjugation, including glucuronidation and sulfation, predominates over phase I metabolism. mdpi.com

Studies investigating glucuronidation with human liver microsomes and cytosol have identified two main glucuronides: an ether O-glucuronide and an ester acylglucuronide. nih.govjst.go.jp A phenol (B47542) sulfoconjugate is also formed with a higher affinity than the glucuronides. nih.govjst.go.jp Human recombinant UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1, are primarily involved in the glucuronidation of this compound at its nucleophilic groups. nih.govjst.go.jp UGT1A6 and UGT1A8 are involved in the formation of the ether glucuronide, while UGT1A7, UGT1A10, and UGT2B7 preferentially glucuronidate the carboxyl group. nih.govjst.go.jp In HepG2 cells, a model of human liver, this compound generated glucuronides as the only metabolites. acs.org

In plasma, ferulic acids are equally glucuronidated and sulfated. mdpi.com Metabolites conjugated with a larger glucuronic acid moiety are more likely to enter enterohepatic circulation compared to sulfated or methylated derivatives, which may explain their lower abundance in circulation. mdpi.com

Pharmacokinetic Modeling and Parameters

Pharmacokinetic parameters of this compound have been determined using various models to describe its behavior in the body. nih.govnih.govphcog.com Plasma concentration-time profiles are often analyzed by fitting the data to compartmental models, such as a biexponential equation for intravenous administration. jbtr.or.krphcog.com

Half-Life (t1/2) and Clearance (CLt)